

# High-Pressure Synthesis of Boron-Rich Sulfides: A Technical Guide

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## Compound of Interest

Compound Name: *Boron sulfide*

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This technical guide provides an in-depth overview of the high-pressure, high-temperature (HPHT) synthesis of boron-rich sulfides. It is intended for researchers, scientists, and professionals in materials science and drug development who are interested in the synthesis and properties of these novel materials. The guide covers the synthesis of binary and ternary **boron sulfides**, detailing the experimental protocols, resulting crystal structures, and key physical properties.

## Introduction to High-Pressure Synthesis

High-pressure synthesis is a powerful technique for creating novel materials with unique crystal structures and properties that are inaccessible at ambient pressure.<sup>[1]</sup> By applying pressures in the gigapascal (GPa) range, the interatomic distances are reduced, which can lead to the formation of denser phases with higher coordination numbers.<sup>[2]</sup> When combined with high temperatures, HPHT methods can overcome kinetic barriers, facilitating the synthesis of thermodynamically stable or metastable compounds.<sup>[1]</sup> This approach has been successfully employed to synthesize a variety of advanced materials, including superhard phases and novel electronic materials.<sup>[3]</sup>

## Experimental Apparatus for High-Pressure Synthesis

The synthesis of boron-rich sulfides at high pressures typically employs large-volume presses or diamond anvil cells (DACs).

- **Large-Volume Presses (LVPs):** Devices like the multi-anvil press (e.g., Walker-type module) or piston-cylinder apparatus are used for synthesizing larger sample volumes (several mm<sup>3</sup>), which is advantageous for bulk characterization.[4][5] These systems can achieve pressures up to ~20 GPa and temperatures exceeding 2000°C.[5] The sample is typically placed in a crucible (e.g., boron nitride) within a pressure-transmitting medium, which is then compressed by tungsten carbide anvils.[6][7]
- **Diamond Anvil Cells (DACs):** DACs are utilized for achieving much higher pressures, often exceeding 100 GPa, but with very small sample volumes (on the order of 10<sup>-5</sup> mm<sup>3</sup>).[3] They are particularly well-suited for in situ studies, such as X-ray diffraction and Raman spectroscopy, which allow for the real-time monitoring of phase transformations under pressure.[3][8] A powdered sample is loaded into a small hole in a metal gasket, which is placed between two diamond anvils.[9] A pressure-transmitting medium (e.g., neon, argon) is often used to ensure quasi-hydrostatic conditions.[10] Heating can be achieved externally or internally using laser heating techniques.[8]

## Synthesis of Binary Boron Sulfides

### Boron Monosulfide (BS)

Boron monosulfide has been synthesized in several polymorphic forms under high-pressure conditions.[11][12]

#### Experimental Protocols:

The synthesis of boron monosulfide typically involves the direct reaction of elemental boron and sulfur under HPHT conditions. Two polymorphs, a cubic phase (c-BS) and an orthorhombic phase (o-BS), were synthesized at 6 GPa (60 kilobars).[11] The formation of a specific phase is dependent on the synthesis temperature, with the orthorhombic phase forming at 1400°C and the cubic phase at temperatures above 1500°C.[11][12] The use of water as a mineralizer has been shown to facilitate the formation of the cubic phase at lower temperatures.[11]

A rhombohedral phase (r-BS) has also been synthesized under HPHT conditions.[10][12] For high-pressure studies on this phase, r-BS powder was loaded into a rhenium gasket in a membrane diamond anvil cell.[9][13]

#### Quantitative Data Summary for Boron Monosulfide (BS)

Property	Cubic BS (c-BS)	Orthorhombic BS (o-BS)	Rhombohedral BS (r-BS)	High-Pressure BS (hp-BS)
Synthesis Pressure	6 GPa (60 kbar) [11]	6 GPa (60 kbar) [11]	High Pressure/High Temperature[10] [12]	Forms from r-BS above 35 GPa[10][13]
Synthesis Temperature	>1500°C[11][12]	1400°C[11][12]	-	Room Temperature (pressure-induced transition)[10]
Crystal System	Cubic[11]	Orthorhombic[11]	Rhombohedral (Trigonal)[10][12]	Trigonal[12][13]
Space Group	-	-	R3m[10][12]	P-3m1[12][13]
Lattice Parameters	a = 4.39 Å[11]	-	a = 3.05223(7) Å, c = 20.4119(5) Å[12]	-
Density	2.52 - 2.58 g/cm³[11]	2.53 g/cm³[11]	-	-
Band Gap (E <sub>g</sub> )	-	-	~3.4 eV[10][12]	Metallic[12][13]
Bulk Modulus (B <sub>0</sub> )	-	-	42.2(1.4) GPa[10]	-

## Boron Trisulfide (B<sub>2</sub>S<sub>3</sub>)

New high-pressure phases of boron trisulfide, designated as B<sub>2</sub>S<sub>3</sub>-II and B<sub>2</sub>S<sub>3</sub>-III, have been synthesized at pressures between 3 and 6.2 GPa.[12] A single crystal of B<sub>2</sub>S<sub>3</sub>-III was successfully grown, allowing for a detailed structural determination.[12]

### Quantitative Data Summary for Boron Trisulfide (B<sub>2</sub>S<sub>3</sub>)

Property	B <sub>2</sub> S <sub>3</sub> -III
Synthesis Pressure	3 - 6.2 GPa[12]
Crystal System	Tetragonal[12]
Space Group	I4 <sub>1</sub> /a[12]
Lattice Parameters	a = 16.086(2) Å, c = 30.488(4) Å[12]
Band Gap (E <sub>g</sub> )	3.7 eV[12]

## Synthesis of Ternary Boron Sulfides

The application of high pressure has also enabled the synthesis of novel ternary boron-rich sulfides.

### Copper Thioborate (CuBS<sub>2</sub>)

A new copper thioborate, CuBS<sub>2</sub>, was synthesized at a pressure of 3 GPa and temperatures ranging from 700 to 900°C.[12]

### Calcium Thioborate (CaB<sub>2</sub>S<sub>4</sub>)

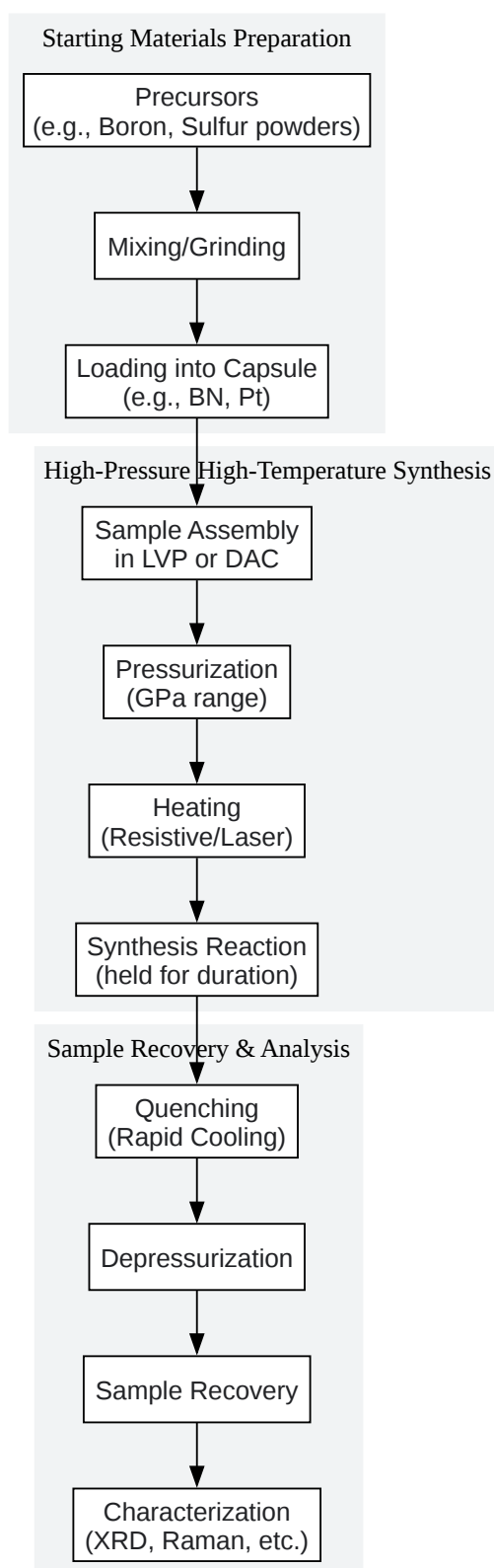
Calcium thioborate was synthesized under more extreme conditions of 6.2 GPa and temperatures between 800 and 1100°C.[12]

Quantitative Data Summary for Ternary **Boron Sulfides**

Compound	CuBS <sub>2</sub>	CaB <sub>2</sub> S <sub>4</sub>
Synthesis Pressure	3 GPa[12]	6.2 GPa[12]
Synthesis Temperature	700 - 900°C[12]	800 - 1100°C[12]
Crystal System	Tetragonal[12]	Cubic[12]
Space Group	I-42d[12]	Fd-3m[12]
Lattice Parameters	a = 0.5044(1) nm, c = 0.8947(2) nm[12]	a = 11.210 Å[12]
Band Gap (E <sub>g</sub> )	3.61 eV[12]	-

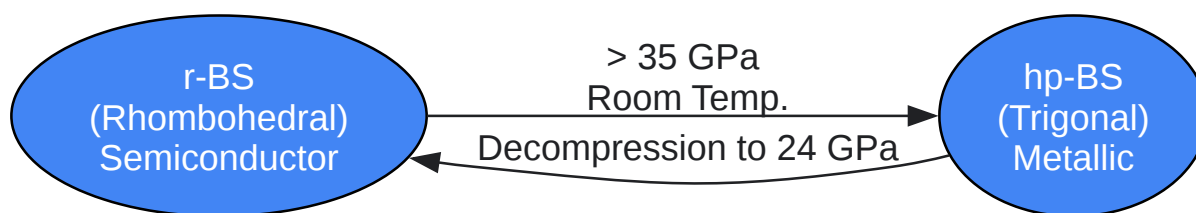
## Visualized Experimental Workflow and Phase Relationships

The following diagrams illustrate the general workflow for high-pressure synthesis and the pressure-induced phase transition of boron monosulfide.



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Caption: General workflow for high-pressure synthesis.



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Caption: Pressure-induced phase transition in Boron Monosulfide.

## Conclusion

The use of high-pressure and high-temperature techniques is a critical avenue for the discovery and synthesis of novel boron-rich sulfides. These methods have led to the creation of new binary and ternary compounds with diverse crystal structures and interesting physical properties, such as wide band gaps and pressure-induced insulator-metal transitions.[12][13] Further exploration in this area, particularly leveraging in situ characterization techniques, promises to uncover more materials with potentially valuable applications in electronics and other advanced technologies.[3]

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